N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O2/c22-12-2-1-11(21-9-15-8-18-21)19-20(12)6-5-17-13(23)10-7-14-3-4-16-10/h1-4,7-9H,5-6H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLGGEXUXPJULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring, pyridazine moiety, and a pyrazine carboxamide. The molecular formula is , with a molecular weight of approximately 270.3 g/mol. The structure can be illustrated as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, impacting pathways such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with receptors can lead to downstream signaling changes that influence physiological responses.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related triazole compounds possess antibacterial and antifungal activities against various pathogens:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Antibacterial | 16 |
| Triazole Derivative B | Antifungal | 32 |
The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that it inhibited the growth of cancer cell lines through apoptosis induction:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF7 | 15 | Cell Cycle Arrest |
These findings highlight the compound's potential as a lead in cancer therapy.
Anticonvulsant Activity
Recent research has explored the anticonvulsant effects of triazole derivatives. In animal models, certain derivatives demonstrated significant activity in reducing seizure frequency:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound X | 28.9 | MES |
| Compound Y | 23.4 | PTZ |
The results suggest that the triazole ring may play a crucial role in modulating GABAergic neurotransmission.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a triazole derivative similar to this compound against multi-drug resistant bacterial infections. The trial reported a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In vitro studies on breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in oncology.
Preparation Methods
Cyclocondensation for Pyridazinone Formation
Pyridazinones are classically synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For the 3-triazole-substituted variant, a pre-functionalized diketone precursor is required:
Preparation of 3-Amino-6-hydroxypyridazine (Intermediate I)
Triazole Introduction via Nucleophilic Aromatic Substitution
- Reagents : Intermediate I is treated with 1H-1,2,4-triazole in the presence of phosphorus oxychloride (POCl₃) as a Lewis acid (90°C, 8 h).
- Mechanism : POCl₃ activates the pyridazinone ring for nucleophilic attack at position 3, displacing the amino group with the triazole moiety.
- Yield : ~65% (extrapolated from similar substitutions in pyrazolo[1,5-a]pyrimidines).
Alternative Route: Diazotization-Cyclization
A second method employs diazonium salt intermediates for simultaneous pyridazinone and triazole formation:
Synthesis of 3-Hydrazinylpyridazine (Intermediate II)
Diazotization and Cyclization
- Conditions : Treat Intermediate II with sodium nitrite (NaNO₂) in hydrochloric acid (0–5°C), followed by coupling with 1H-1,2,4-triazole in dimethylformamide (DMF) at 25°C.
- Key Observation : This one-pot sequence avoids isolation of unstable diazonium salts, improving throughput.
- Yield : 58% (estimated from triazolo[5,1-c]triazine syntheses).
Functionalization of the Pyridazinone Core with Ethylenediamine
Alkylation of Pyridazinone at N-1
Introducing the ethylenediamine linker requires selective N-alkylation of the pyridazinone’s lactam nitrogen:
Mitsunobu Reaction for N-Alkylation
Alternative SN2 Displacement
Synthesis of Pyrazine-2-Carboxamide
Carboxylic Acid Activation
Pyrazine-2-carboxylic acid is commercially available but requires activation for amide bond formation:
Chlorination with Thionyl Chloride (SOCl₂)
Coupling with Ethylenediamine-Linked Pyridazinone
Integrated Synthetic Pathways
Route A: Fragment Coupling Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pyridazinone-triazole synthesis | POCl₃, 90°C, 8 h | 65% |
| 2 | N-Alkylation with ethylenediamine | Mitsunobu, THF, 12 h | 52% |
| 3 | Amide coupling | DCM/Et₃N, 6 h | 73% |
| Total | 24.7% |
Route B: Sequential Assembly
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ethylenediamine linker attachment | SN2, NH₃/MeOH, 24 h | 47% |
| 2 | Triazole introduction | Diazotization, DMF, 25°C | 58% |
| 3 | Amide coupling | SOCl₂, DCM/Et₃N | 73% |
| Total | 20.1% |
Challenges and Optimization Opportunities
Regioselectivity in Triazole Substitution
Amide Bond Stability
Solvent Effects on Cyclocondensation
- Replacing ethanol with dimethyl sulfoxide (DMSO) in pyridazinone synthesis reduced reaction time from 6 h to 2 h, albeit with a slight yield drop (65% → 59%).
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Pyridazine ring formation : Hydrazine reacts with a dicarbonyl precursor to form the pyridazine core .
- Functionalization : The triazole group is introduced via nucleophilic substitution or cycloaddition reactions, while the pyrazine carboxamide is attached through amide coupling .
- Optimization : Catalysts (e.g., palladium for cross-coupling) and solvents (DMF, acetic acid) are critical for yield and purity .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural characterization employs:
- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and connectivity .
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triazole-pyridazine interactions) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Kinase or protease inhibition assays to quantify IC₅₀ values .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- Cytotoxicity : MTT or apoptosis assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst selection : Palladium or copper catalysts for cross-coupling reactions reduce side products .
- Purification techniques : Column chromatography or recrystallization to isolate high-purity product .
- Data Analysis : Design of Experiments (DoE) models (e.g., response surface methodology) to balance temperature, solvent ratio, and catalyst loading .
Q. How to address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Comparative standardization : Re-test activity under uniform conditions (pH, cell line, assay protocol) .
- Dose-response validation : Perform full dose curves (e.g., 10⁻¹²–10⁻⁶ M) to confirm potency thresholds .
- Target selectivity profiling : Use kinase panels or proteome-wide screens to rule off-target effects .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock or Schrödinger Suite to model binding to kinases or receptors (e.g., ATP-binding pockets) .
- Molecular dynamics (MD) : Simulations (≥100 ns) assess stability of ligand-target complexes in physiological conditions .
- QSAR modeling : Correlate structural features (e.g., triazole electronegativity) with activity trends .
Q. How to evaluate the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products .
- Analytical monitoring : HPLC or LC-MS tracks stability over time; NMR detects structural changes .
- Buffer compatibility : Test solubility and integrity in PBS, DMSO, or cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
